molecular formula C7H7NO4 B3281042 Methyl 5-hydroxypyridine-2-carboxylate 1-oxide CAS No. 727736-62-1

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide

Cat. No.: B3281042
CAS No.: 727736-62-1
M. Wt: 169.13 g/mol
InChI Key: JCJGBFFYKMMWHX-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide is a chemical compound with the molecular formula C7H7NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxyl group and a carboxylate ester group attached to the pyridine ring, along with an oxide group at the nitrogen atom. This combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxypyridine-2-carboxylate 1-oxide typically involves the following steps:

    Starting Material: The synthesis begins with 5-hydroxypyridine-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form Methyl 5-hydroxypyridine-2-carboxylate.

    Oxidation: The nitrogen atom in the pyridine ring is oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid to introduce the oxide group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of 5-hydroxypyridine-2-carboxylic acid are esterified using methanol and an acid catalyst in a continuous flow reactor.

    Controlled Oxidation: The oxidation step is carefully controlled to ensure complete conversion to the 1-oxide form, often using automated systems to monitor reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The oxide group can be reduced back to the amine using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Methyl 5-hydroxypyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxypyridine-2-carboxylate 1-oxide involves its interaction with various molecular targets:

    Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant, scavenging free radicals.

    Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Signal Transduction: The compound can affect signal transduction pathways, influencing cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxypyridine-2-carboxylate: Lacks the oxide group, making it less reactive in certain oxidation reactions.

    5-Hydroxypyridine-2-carboxylic acid: The parent compound without the ester and oxide groups.

    Methyl 5-hydroxy-6-methoxypicolinate: Contains an additional methoxy group, altering its chemical properties.

Uniqueness

Methyl 5-hydroxypyridine-2-carboxylate 1-oxide is unique due to the presence of the oxide group at the nitrogen atom, which imparts distinct reactivity and potential biological activities not observed in its analogs.

Properties

IUPAC Name

methyl 5-hydroxy-1-oxidopyridin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(10)6-3-2-5(9)4-8(6)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGBFFYKMMWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=[N+](C=C(C=C1)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of methyl 5-hydroxypyridin-2-carboxylate (5.30 g) in dichloromethane (75 ml), m-chloroperbenzoic acid (>65%, 11.0 g) is added under ice-cooling, and the mixture is stirred at room temperature for 5 hours. The reaction solution is concentrated under reduced pressure. The residue is suspended in ethyl acetate and collected by filtration to give the title compound (4.62 g). Mother liquor is concentrated under reduced pressure and the resulting residue is purified by silica gel column chromatography (eluent: chloroform to methanol/chloroform=1/5). The resulting solid is suspended in ethyl acetate/diethyl ether and collected by filtration to give the title compound (0.68 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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